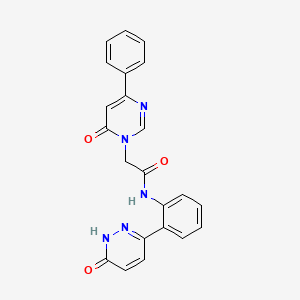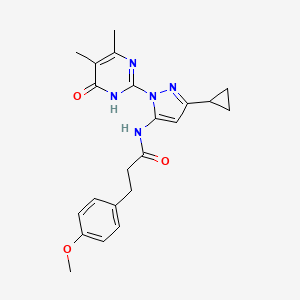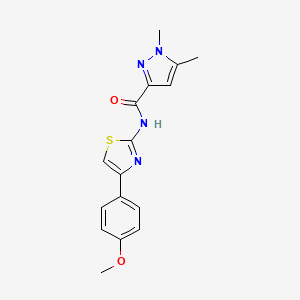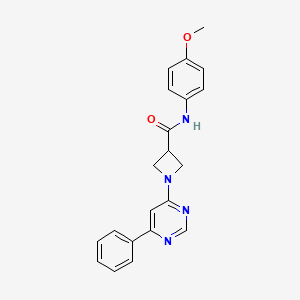![molecular formula C13H10BrN3O B2476567 (5-bromopyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320143-71-1](/img/structure/B2476567.png)
(5-bromopyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromopyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, also known as BPPM, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
The synthesis of novel compounds often leverages the unique chemical properties of pyridine and pyrrolopyridine derivatives. For instance, the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions highlights the utility of bromo-substituted pyridines in creating compounds with potential applications in medicinal chemistry and material science. These derivatives exhibit varied biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Biological Applications
The antibacterial activity of pyridine derivatives underscores the compound's relevance in developing new antimicrobials. The synthesis of 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation against aerobic and anaerobic bacteria demonstrate the potential of such compounds in addressing antibiotic resistance (Bogdanowicz et al., 2013).
Organic Synthesis and Chemical Analysis
Research into the chemical synthesis and structural characterization of pyridine and pyrrolopyridine derivatives provides insights into their chemical properties and potential applications. For example, the crystal structure analysis of related compounds offers valuable information on their molecular configurations, which is crucial for understanding their reactivity and interactions in biological systems (Wang et al., 2008).
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-11-4-10(5-15-6-11)13(18)17-7-9-2-1-3-16-12(9)8-17/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZKBQBZAUUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CN=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)



![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)
